molecular formula C13H23NO4 B1411837 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid CAS No. 1781196-72-2

1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid

Cat. No.: B1411837
CAS No.: 1781196-72-2
M. Wt: 257.33 g/mol
InChI Key: LOFGATBYIOGYCB-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with tert-butoxycarbonyl and carboxylic acid groups. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under acidic conditions .

Mechanism of Action

Target of Action

The primary target of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is amines . The compound is a derivative of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions .

Mode of Action

The compound interacts with its targets (amines) by acting as a protecting group . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during the synthesis process .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic compounds, particularly those that contain amines . By acting as a protecting group for amines, it allows for selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective formation of desired bonds and minimizes unwanted reactions with reactive functional groups . In some cases, this can lead to the production of novel compounds with potential medicinal applications .

Action Environment

The action of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is influenced by various environmental factors. For instance, the compound’s ability to protect amines is enhanced under aqueous conditions and in the presence of a base such as sodium hydroxide . Additionally, the compound’s stability and efficacy can be affected by temperature . For example, high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated catalytic effect and had low viscosity and high thermal stability .

Biochemical Analysis

Biochemical Properties

1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with various enzymes and proteins during the synthesis of peptides and other biomolecules. The compound is often used in conjunction with coupling reagents to facilitate the formation of amide bonds. The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces, which help stabilize the intermediate complexes formed during the reaction .

Cellular Effects

The effects of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid on cells and cellular processes are primarily related to its role as a protecting group. It can influence cell function by temporarily blocking reactive amine groups, thereby preventing unwanted side reactions during synthesis. This can affect cell signaling pathways, gene expression, and cellular metabolism by modulating the availability of functional groups necessary for these processes .

Molecular Mechanism

At the molecular level, 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid exerts its effects through the formation of stable carbamate linkages with amine groups. This interaction prevents the amine from participating in further reactions until the protecting group is removed. The removal process typically involves acidic conditions, which protonate the carbamate, leading to the release of the free amine and the formation of a tert-butyl cation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid can change over time due to its stability and degradation properties. The compound is generally stable under neutral and basic conditions but can degrade under acidic conditions, leading to the release of the protected amine. Long-term studies have shown that the compound can maintain its protective function for extended periods, but prolonged exposure to acidic environments can result in gradual degradation and loss of function .

Dosage Effects in Animal Models

The effects of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid in animal models vary with different dosages. At low doses, the compound effectively protects amine groups without causing significant toxicity. At high doses, it can lead to adverse effects such as enzyme inhibition and disruption of normal cellular functions. Threshold effects have been observed, where the protective function is maintained up to a certain concentration, beyond which toxic effects become apparent .

Metabolic Pathways

1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is involved in metabolic pathways related to the synthesis and degradation of peptides and other biomolecules. It interacts with enzymes such as peptidases and proteases, which facilitate the removal of the protecting group during the final stages of synthesis. The compound can also affect metabolic flux by modulating the availability of free amine groups necessary for various biochemical reactions .

Transport and Distribution

Within cells and tissues, 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is transported and distributed through passive diffusion and interactions with transport proteins. The compound’s hydrophobic nature allows it to easily cross cell membranes, while its interactions with binding proteins help regulate its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 1-(Tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid is influenced by targeting signals and post-translational modifications. The compound is often directed to specific organelles such as the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and modification of proteins. These targeting signals ensure that the compound exerts its protective function in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-3,5-dimethylpiperidine-4-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound often involve the use of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and intermediates .

Properties

IUPAC Name

3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8-6-14(12(17)18-13(3,4)5)7-9(2)10(8)11(15)16/h8-10H,6-7H2,1-5H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFGATBYIOGYCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(C1C(=O)O)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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